molecular formula C27H18ErN3O3 B15200635 Erbium(3+);quinolin-8-olate

Erbium(3+);quinolin-8-olate

Cat. No.: B15200635
M. Wt: 599.7 g/mol
InChI Key: DMZSOZOPQZEKNW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erbium(3+);quinolin-8-olate is a coordination compound consisting of the erbium ion (Er^3+) and quinolin-8-olate ligands. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. The erbium ion is a rare earth element, and quinolin-8-olate is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erbium(3+);quinolin-8-olate typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride (ErCl3) in a solvent such as ethanol, followed by the addition of quinolin-8-ol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Erbium(3+);quinolin-8-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.

    Reduction: Reduction reactions can alter the oxidation state of the erbium ion, affecting the compound’s stability and reactivity.

    Substitution: Ligand substitution reactions can occur, where the quinolin-8-olate ligands are replaced by other ligands, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Ligand exchange can be facilitated by using solvents like acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized erbium complexes, while reduction can yield reduced erbium species. Ligand substitution reactions produce new coordination compounds with different ligands.

Scientific Research Applications

Erbium(3+);quinolin-8-olate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other coordination compounds.

    Biology: Employed in bioimaging and as a fluorescent probe due to its luminescent properties.

    Medicine: Investigated for potential use in photodynamic therapy and as a contrast agent in medical imaging.

    Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of Erbium(3+);quinolin-8-olate involves the interaction of the erbium ion with its ligands, leading to unique photophysical properties. The compound can absorb and emit light at specific wavelengths, making it useful in various optical applications. The molecular targets and pathways involved include the coordination of the erbium ion with the nitrogen and oxygen atoms of the quinolin-8-olate ligands, resulting in a stable complex with desirable electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Tris(8-hydroxyquinolinato)aluminum (AlQ3): A widely used compound in OLEDs with similar luminescent properties.

    Tris(8-hydroxyquinolinato)gallium (GaQ3): Another compound used in optoelectronic applications with comparable photophysical characteristics.

Uniqueness

Erbium(3+);quinolin-8-olate is unique due to the presence of the erbium ion, which imparts distinct optical properties, such as sharp emission lines in the near-infrared region. This makes it particularly valuable for applications requiring specific wavelength emissions, such as in telecommunications and advanced imaging techniques.

Properties

Molecular Formula

C27H18ErN3O3

Molecular Weight

599.7 g/mol

IUPAC Name

erbium(3+);quinolin-8-olate

InChI

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

DMZSOZOPQZEKNW-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.